[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone
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Overview
Description
[1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone is a complex organic compound that features a biphenyl group linked to a thiazole ring, which is further substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the biphenyl and chlorophenyl groups through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
[1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone include:
Biphenyl derivatives: Compounds with similar biphenyl structures but different substituents.
Thiazole derivatives: Compounds with the thiazole ring but different attached groups.
Chlorophenyl derivatives: Compounds with the chlorophenyl group but different core structures.
Uniqueness
What sets [1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone apart is its unique combination of these three functional groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNOS/c23-19-12-10-18(11-13-19)22-24-14-20(26-22)21(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRNJWBSETUFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=C(S3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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